Benzofuran, 3-nitroso-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzofuran, 3-nitroso- is a heterocyclic organic compound that features a benzene ring fused to a furan ring with a nitroso group attached at the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzofuran, 3-nitroso- can be achieved through several methods. One common approach involves the nitration of 3-unsubstituted benzofurans. This process typically employs electrophilic nitration using reagents such as nitric acid or nitrogen dioxide under controlled conditions . Another method involves the Nenitzescu indole synthesis, which uses quinones or quinone monoimines and β-nitroenamines to prepare 5-amino- and 5-hydroxy-3-nitrobenzofurans .
Industrial Production Methods: Industrial production of Benzofuran, 3-nitroso- often involves large-scale nitration processes. These processes are optimized for yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the consistent production of high-quality compounds .
Analyse Chemischer Reaktionen
Types of Reactions: Benzofuran, 3-nitroso- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenation reagents, alkylating agents, and nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include various substituted benzofurans, amino derivatives, and nitro compounds .
Wissenschaftliche Forschungsanwendungen
Benzofuran, 3-nitroso- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Benzofuran, 3-nitroso- involves its interaction with various molecular targets and pathways. The nitroso group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can result in the inhibition of key enzymes and disruption of cellular processes, contributing to its biological activities .
Vergleich Mit ähnlichen Verbindungen
Benzofuran: The parent compound without the nitroso group.
3-Nitrobenzofuran: A similar compound with a nitro group instead of a nitroso group.
Benzothiophene: A sulfur analog of benzofuran with similar chemical properties.
Uniqueness: Benzofuran, 3-nitroso- is unique due to the presence of the nitroso group, which imparts distinct reactivity and biological activities compared to its analogs. The nitroso group allows for specific redox reactions and interactions with biological targets that are not observed in other benzofuran derivatives .
Eigenschaften
CAS-Nummer |
56273-12-2 |
---|---|
Molekularformel |
C8H5NO2 |
Molekulargewicht |
147.13 g/mol |
IUPAC-Name |
3-nitroso-1-benzofuran |
InChI |
InChI=1S/C8H5NO2/c10-9-7-5-11-8-4-2-1-3-6(7)8/h1-5H |
InChI-Schlüssel |
AMFRSVRADISJSB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CO2)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.